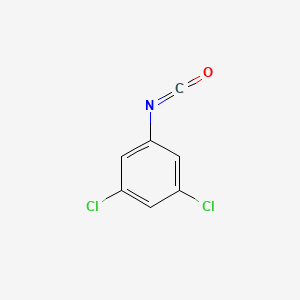

3,5-Dichlorophenyl isocyanate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloro-5-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFUJGURFLOFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067878 | |

| Record name | 3,5-Dichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34893-92-0 | |

| Record name | 3,5-Dichlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34893-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-5-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034893920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-5-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichlorophenyl Isocyanate (CAS Number: 34893-92-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety, and applications of 3,5-Dichlorophenyl isocyanate (CAS No. 34893-92-0), a key intermediate in the synthesis of various agrochemicals and specialized polymers.

Chemical and Physical Properties

This compound is a dichlorinated aromatic isocyanate. Its physical state at room temperature is a white to light brown or pale yellow solid, often described as a low melting solid.[1][2][3] The isocyanate group is highly reactive, making this compound a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 34893-92-0 | [1][4] |

| Molecular Formula | C₇H₃Cl₂NO | [1][4] |

| Molecular Weight | 188.01 g/mol | [1][4] |

| Appearance | White to light brown/pale yellow solid | [1][2][3] |

| Melting Point | 29-35 °C | [1][5] |

| Boiling Point | 243 °C (at 1013 hPa) | [1][6] |

| Density | 1.38 g/mL at 25 °C | [4] |

| Flash Point | 110-113 °C (closed cup) | [1][7] |

| Vapor Pressure | 0.047-0.081 hPa at 25 °C | [6] |

| Water Solubility | Decomposes | [2][8] |

| LogP | 3.88 | [2][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band typical for the isocyanate group (-N=C=O).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available for this compound, providing detailed information about its molecular structure.[4]

-

Mass Spectrometry: The mass spectrum of this compound is also available, aiding in its identification and the analysis of its fragmentation patterns.[9]

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory or industrial setting. It is fatal if inhaled and may cause allergic skin reactions, serious eye irritation, and respiratory irritation.[7]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | 1A | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects |

Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.[7] All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

Reactivity and Stability

This compound is a reactive chemical. It is sensitive to moisture and will react with water, alcohols, and amines.[2][10] The reaction with water leads to the formation of an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide. It is incompatible with strong oxidizing agents, strong bases, and acids.[10] The product is chemically stable under standard ambient conditions (room temperature).[8]

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of commercially important products, particularly in the agrochemical and chromatography sectors.

Agrochemical Synthesis

This compound is a key building block for several pesticides and herbicides.[1] A notable application is in the production of the fungicide iprodione.[11] The isocyanate group readily reacts with nucleophiles, allowing for the construction of the core structures of these active ingredients.

Figure 1. Synthetic pathway of agrochemicals from this compound.

Synthesis of Chiral Stationary Phases

This compound is used to synthesize phenylcarbamate derivatives of polysaccharides like cellulose (B213188) and amylose.[1] These derivatives are then used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of enantiomers.[1][12]

Figure 2. Workflow for the preparation of a cellulose-based chiral stationary phase.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a cellulose-based chiral stationary phase, adapted from the literature.[6]

Objective: To prepare a 3,5-dichlorophenylcarbamated cellulose-bonded silica gel stationary phase.

Materials:

-

Cellulose

-

This compound

-

Reagents to introduce an alkenyl group onto cellulose

-

3-Mercaptopropyl silica gel

-

Appropriate solvents and catalysts

Methodology:

-

Introduction of Alkenyl Group: An alkenyl group is first introduced onto the cellulose backbone through a suitable chemical reaction.

-

Isocyanation of Cellulose: The alkenyl-modified cellulose is then completely reacted with an excess of this compound in a suitable solvent. This reaction is typically carried out under an inert atmosphere to prevent side reactions with moisture.

-

"Thiol-ene" Addition Reaction: The resulting isocyanated cellulose derivative is then reacted with 3-mercaptopropyl silica gel. This "thiol-ene" click reaction covalently bonds the chiral selector to the silica support.

-

Characterization: The final product, the cellulose-bonded stationary phase, is characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and elemental analysis to confirm its structure and composition.[6]

Conclusion

This compound is a valuable and highly reactive chemical intermediate with significant applications in the agrochemical industry and in the field of chiral separations. Its hazardous nature necessitates strict adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. This compound 96 34893-92-0 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | C7H3Cl2NO | CID 94460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0012261B1 - Substituted spiro-derivatives of 3-(3,5-dichlorophenyl)-2,4-oxazolidine diones, processes for their preparation and their use as fungicides - Google Patents [patents.google.com]

- 6. The preparation of a new 3,5-dichlorophenylcarbamated cellulose-bonded stationary phase and its application for the enantioseparation and determination of chiral fungicides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dichlorophenyl Isocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorophenyl isocyanate (CAS No: 34893-92-0) is a highly reactive organic compound that serves as a critical building block in the synthesis of a diverse range of molecules, from agrochemicals to potential therapeutic agents.[1] Its unique structure, featuring a dichlorinated phenyl ring and an isocyanate functional group, imparts a high degree of reactivity, particularly towards nucleophiles, enabling the formation of stable urea (B33335) and carbamate (B1207046) linkages. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications in agrochemical and pharmaceutical research.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis. These properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to light brown or off-white solid, powder, or lump. | [1][2] |

| Melting Point | 29 - 35 °C | [2] |

| Boiling Point | 243 °C (at 4 kPa); 264.2 °C | [1][2] |

| Density | 1.38 g/mL at 25 °C | |

| Flash Point | 110 °C; 113 °C (closed cup) | [2] |

| Solubility | Soluble in organic solvents. Reacts with water. | [3] |

Chemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃Cl₂NO | [4][5] |

| Molecular Weight | 188.01 g/mol | [5] |

| CAS Number | 34893-92-0 | [4][5] |

| IUPAC Name | 1,3-dichloro-5-isocyanatobenzene | [5] |

| Synonyms | Isocyanic Acid 3,5-Dichlorophenyl Ester, 3,5-Dichloroisocyanatobenzene | [3] |

| InChI Key | XEFUJGURFLOFAN-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)N=C=O | [5] |

| Purity | Typically ≥96% - 99% |

Chemical Reactivity and Stability

The isocyanate group (-N=C=O) is an electrophilic functional group that readily reacts with nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Stability: this compound is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.[6] Contact with water leads to the formation of an unstable carbamic acid, which decomposes to form 3,5-dichloroaniline (B42879) and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a diaryl urea.[3] The compound is also sensitive to heat.[6]

Incompatibilities: It is incompatible with a wide range of substances, including water, strong acids, strong bases, alcohols, amines, and strong oxidizing agents.[6] Contact with certain materials like tertiary amines or acyl chlorides can lead to explosive polymerization.[6]

Hazardous Decomposition: Upon combustion, it may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[6]

The general reactivity of the isocyanate group is depicted in the following diagram:

Caption: General reaction pathways of this compound with common nucleophiles.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various target molecules due to the reliable formation of urea and carbamate linkages.

Agrochemicals

A primary application of this compound is in the production of the dicarboximide fungicide, Iprodione . The isocyanate moiety is essential for constructing the core structure of this widely used agricultural product.[1]

Pharmaceutical and Medicinal Chemistry Research

While not directly used in the synthesis of the multi-kinase inhibitor Sorafenib (which utilizes a different isocyanate), this compound is a precursor for other compounds with demonstrated biological activity. For example, it is used to synthesize 1,3-bis(3,5-dichlorophenyl)urea (also known as COH-SR4).[7] This compound has been shown to inhibit proliferation and induce apoptosis in melanoma cancer cells, highlighting the potential of derivatives of this compound in drug discovery.[7]

Caption: Synthesis of COH-SR4 and its effect on melanoma cells.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound and its derivatives.

Synthesis of this compound via Phosgenation

This protocol is based on general industrial synthesis principles involving the reaction of 3,5-dichloroaniline with phosgene (B1210022).[8] Caution: Phosgene is an extremely toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures and monitoring in place.

Objective: To synthesize this compound from 3,5-dichloroaniline.

Materials:

-

3,5-dichloroaniline

-

Phosgene (as a solution in a suitable solvent like toluene (B28343) or as a gas)

-

Inert, high-boiling point solvent (e.g., o-dichlorobenzene, xylene)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel equipped with a mechanical stirrer, reflux condenser, gas inlet, and thermometer.

-

Distillation apparatus for purification.

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve 3,5-dichloroaniline in the chosen inert solvent.

-

Phosgenation (Low Temperature): Cool the solution (e.g., to -5 to 0 °C) and slowly introduce a stoichiometric excess of phosgene while stirring vigorously. This initial step forms the N-carbonyl chloride intermediate.

-

Phosgenation (High Temperature): Gradually heat the reaction mixture to a higher temperature (e.g., 130-160 °C) to promote the elimination of HCl and the formation of the isocyanate.[8] The reaction progress can be monitored by observing the cessation of HCl evolution.

-

Removal of Excess Phosgene: Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove any unreacted phosgene and dissolved HCl.

-

Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

Caption: Workflow for the synthesis of this compound.

Laboratory Synthesis of 1,3-bis(3,5-dichlorophenyl)urea

This protocol describes the reaction of this compound with 3,5-dichloroaniline.[7]

Objective: To synthesize 1,3-bis(3,5-dichlorophenyl)urea.

Materials:

-

This compound

-

3,5-dichloroaniline

-

Dichloromethane (B109758) (DCM), anhydrous

-

Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Filtration apparatus

Procedure:

-

Setup: In a round bottom flask under a nitrogen atmosphere, dissolve 3,5-dichloroaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Reaction: While stirring the solution, add this compound (0.97 equivalents) portion-wise.

-

Stirring: Allow the reaction mixture to stir at ambient temperature for approximately 19-24 hours. A precipitate will form as the reaction progresses.

-

Isolation: Filter the entire reaction mixture.

-

Washing: Wash the collected solid (the filter cake) with fresh dichloromethane to remove any unreacted starting materials.

-

Drying: Dry the solid product under vacuum to yield pure 1,3-bis(3,5-dichlorophenyl)urea.

Analytical Method: Quantification by HPLC

This is a general method for the analysis of isocyanates, which can be adapted for this compound. The method involves derivatization to a more stable urea derivative, followed by HPLC analysis.[9][10]

Objective: To quantify this compound in a sample.

Materials:

-

Sample containing this compound

-

Derivatizing agent solution (e.g., 1-(2-pyridyl)piperazine (B128488) (1,2-PP) in a suitable solvent like toluene or acetonitrile).[9]

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector and a C18 reverse-phase column.

Procedure:

-

Sample Preparation & Derivatization:

-

Accurately weigh or measure the sample.

-

Immediately add a known excess of the derivatizing agent solution (e.g., 1,2-PP). The isocyanate will react with the secondary amine of 1,2-PP to form a stable urea derivative.

-

Allow the reaction to proceed to completion (vortexing and gentle heating may be required).

-

Dilute the derivatized sample to a known volume with acetonitrile.

-

-

Calibration Standards:

-

Prepare a stock solution of a pure, isolated standard of the 3,5-dichlorophenyl-1,2-PP urea derivative.

-

Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the sample.

-

-

HPLC Analysis:

-

Set up the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Set the UV detector to an appropriate wavelength for the derivative (e.g., 254 nm).[9]

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared sample.

-

-

Quantification:

-

Determine the peak area of the derivative in the sample chromatogram.

-

Calculate the concentration of the derivative in the sample using the calibration curve.

-

Back-calculate to determine the original concentration of this compound in the initial sample, accounting for molecular weights and dilution factors.

-

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.[6]

-

Toxicity: It is toxic if swallowed or in contact with skin and is fatal if inhaled.[6]

-

Irritation: It causes skin and serious eye irritation.[6]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or with respiratory protection. Wear chemical-resistant gloves, safety goggles, and a face shield.[6]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials. It is moisture-sensitive.[6]

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols. Always consult the latest SDS before handling this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. upchemusa.com [upchemusa.com]

- 3. CAS 34893-92-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C7H3Cl2NO | CID 94460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

Spectral Analysis of 3,5-Dichlorophenyl Isocyanate: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3,5-dichlorophenyl isocyanate. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons |

| Chemical Shift (ppm) | Assignment |

| Specific peak assignments not available in search results | Aromatic and Isocyanate Carbons |

Table 2: Infrared (IR) Spectroscopy Data

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band characteristic of the isocyanate group (-N=C=O).[3]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong | Asymmetric stretch of the -N=C=O group |

| Other characteristic peaks for aromatic C-H and C-Cl bonds are also present but not detailed in the search results. |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum was obtained via electron ionization.[1][4]

| m/z | Relative Intensity | Assignment |

| 187/189/191 | Data not available in search results | Molecular Ion Peak ([M]⁺) showing isotopic pattern for two chlorine atoms |

| Other fragment ions are present but not detailed in the search results. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols that are standard for the analysis of aromatic isocyanates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] The solution is transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure stability.[5]

-

Data Acquisition:

-

For ¹H NMR, a standard pulse-acquire sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.

-

The instrument is shimmed to optimize the homogeneity of the magnetic field and improve spectral resolution.[5]

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the isocyanate group.

Methodology:

-

Sample Preparation: For a solid sample, a small amount of this compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. The solid is pressed firmly against the ATR crystal (e.g., zinc selenide (B1212193) or diamond). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the empty sample holder or ATR crystal is recorded.

-

Data Acquisition: The sample is placed in the infrared beam path, and the spectrum is acquired. Multiple scans (typically 16 or 32) are co-added to improve the signal-to-noise ratio.[6]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.[1]

-

Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[8]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of a chemical compound.

References

- 1. This compound | C7H3Cl2NO | CID 94460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. mdpi.com [mdpi.com]

- 7. Theory analysis of mass spectra of long-chain isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Technical Guide: Solubility of 3,5-Dichlorophenyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,5-Dichlorophenyl isocyanate, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. A comprehensive search of readily available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This guide provides a summary of the known physicochemical properties of this compound and presents a detailed experimental protocol for determining its solubility. The methodologies outlined are based on established principles of solubility testing and are intended to enable researchers to generate reliable and reproducible solubility data. This document also includes visualizations to illustrate the experimental workflow and the theoretical relationships governing solubility.

Introduction

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for handling the compound safely and for designing solubility experiments.

| Property | Value | Reference |

| CAS Number | 34893-92-0 | [1] |

| Molecular Formula | C7H3Cl2NO | [1] |

| Molecular Weight | 188.01 g/mol | [1] |

| Appearance | White to light brown/slightly yellow solid | [1][2] |

| Melting Point | 29 - 35 °C | [1][3] |

| Boiling Point | 243 °C @ 760 mmHg | [3] |

| Density | 1.38 g/mL at 25 °C | [2] |

| Flash Point | 110 °C | [1] |

| Water Solubility | Decomposes | [4] |

Quantitative Solubility Data

As of the date of this guide, a thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Researchers are encouraged to determine this data experimentally. Table 2 is provided as a template for recording and presenting such data in a clear and structured format.

Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Toluene | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Acetonitrile | ||||

| e.g., Tetrahydrofuran | ||||

| e.g., n-Heptane |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.

4.1. Materials and Equipment

-

This compound (purity ≥ 98%)

-

Anhydrous organic solvents of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Thermostatic water bath

-

Calibrated thermometer or thermocouple

-

Glass vials with screw caps (B75204) and PTFE septa

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of the vial and the added solid.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the dissolved solid does not change over time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial using a gentle stream of inert gas (e.g., nitrogen) or by placing it in a drying oven at a temperature below the melting point of the solute. A vacuum oven can also be used.

-

Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final constant mass.

-

Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved solid from the mass of the filtered solution.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

4.3. Safety Precautions

-

This compound is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Isocyanates are moisture-sensitive and can react with water to release CO2 gas, potentially causing pressure buildup in closed containers. Use anhydrous solvents and handle in a dry atmosphere where possible.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

5.2. Factors Influencing Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The "like dissolves like" principle is a useful qualitative guide.

Caption: Key factors influencing the solubility of a solid in a liquid.

Conclusion

This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents. While specific quantitative data is lacking in the literature, this guide equips researchers with a detailed experimental protocol to generate this crucial data. The provided templates and visualizations serve as valuable tools for organizing and understanding the experimental process and the underlying principles of solubility. The generation of reliable solubility data for this important chemical intermediate will be of significant benefit to the fields of chemical synthesis, process development, and formulation science.

References

The Reactivity of the Isocyanate Group in 3,5-Dichlorophenyl Isocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenyl isocyanate (Cl₂C₆H₃NCO) is a crucial chemical intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Its reactivity is centered around the highly electrophilic carbon atom of the isocyanate (-N=C=O) group, making it susceptible to nucleophilic attack. The presence of two chlorine atoms on the phenyl ring significantly influences the reactivity of the isocyanate functionality through inductive electron withdrawal. This technical guide provides a comprehensive overview of the reactivity of the isocyanate group in this compound, including theoretical principles, reaction mechanisms with common nucleophiles, and detailed experimental protocols for kinetic analysis. While specific kinetic data for this compound is not extensively available in the public domain, this guide leverages established principles of physical organic chemistry, such as the Hammett equation, to provide a robust framework for understanding and predicting its reactivity.

Core Concepts: Electronic Effects on Isocyanate Reactivity

The reactivity of the isocyanate group is fundamentally governed by the electron density at the carbonyl carbon. Electron-withdrawing substituents on the aromatic ring increase the electrophilicity of this carbon, thereby enhancing the rate of reaction with nucleophiles. Conversely, electron-donating groups decrease reactivity.

In this compound, the two chlorine atoms act as strong electron-withdrawing groups primarily through their inductive effect (-I). This effect is additive, making the phenyl ring electron-deficient and significantly increasing the partial positive charge on the isocyanate carbon atom. This heightened electrophilicity makes this compound more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.

The Hammett Equation: A Quantitative Approach to Reactivity

The Hammett equation provides a means to quantify the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. The equation is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction with a substituted phenyl group.

-

k₀ is the rate constant for the reaction with the unsubstituted phenyl group.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For the 3,5-dichloro substitution pattern, the σ value can be estimated by the sum of the individual σ_meta values for chlorine. The Hammett substituent constant (σ_m) for chlorine is approximately +0.37.[1] Therefore, the estimated σ for the 3,5-dichloro substitution is +0.74.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

Reactions with Nucleophiles

The isocyanate group of this compound readily reacts with a variety of nucleophiles, including amines, alcohols, and water, to form stable adducts.

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding the corresponding N,N'-disubstituted urea (B33335). This reaction is a cornerstone in the synthesis of many biologically active molecules.

General Reaction: Cl₂C₆H₃NCO + RNH₂ → Cl₂C₆H₃NHCONHR

Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction with alcohols produces carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and often requires heat or a catalyst (e.g., tertiary amines, organotin compounds).

General Reaction: Cl₂C₆H₃NCO + ROH → Cl₂C₆H₃NHCOOR

Reaction with Water (Hydrolysis)

This compound reacts with water in a multi-step process. The initial reaction forms an unstable carbamic acid, which then decarboxylates to yield 3,5-dichloroaniline (B42879) and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrical diaryl urea.[2]

Reaction Pathway:

-

Cl₂C₆H₃NCO + H₂O → [Cl₂C₆H₃NHCOOH] (Carbamic acid - unstable)

-

[Cl₂C₆H₃NHCOOH] → Cl₂C₆H₃NH₂ + CO₂

-

Cl₂C₆H₃NCO + Cl₂C₆H₃NH₂ → (Cl₂C₆H₃NH)₂CO (Symmetrical Urea)

Quantitative Data Summary

Due to the limited availability of direct kinetic data for this compound in the reviewed literature, a comparative table is presented below to illustrate the expected trends in reactivity based on the principles of physical organic chemistry. The reactivity is qualitatively compared to phenyl isocyanate.

| Reaction Type | Reactant | Product | Relative Rate (vs. Phenyl Isocyanate) | Conditions |

| Urethane (B1682113) Formation | Ethanol | Ethyl N-(3,5-dichlorophenyl)carbamate | Faster | Uncatalyzed or Catalyzed |

| Urea Formation | n-Butylamine | 1-Butyl-3-(3,5-dichlorophenyl)urea | Faster | Typically uncatalyzed |

| Hydrolysis | Water | 1,3-Bis(3,5-dichlorophenyl)urea | Faster | Uncatalyzed |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the reactivity of this compound.

Protocol 1: Determination of Isocyanate Reaction Kinetics by Titration

This method is suitable for monitoring the disappearance of the isocyanate group over time by reacting the remaining isocyanate with an excess of a standard amine solution and back-titrating the unreacted amine.

Materials:

-

This compound

-

Nucleophile of interest (e.g., alcohol, amine)

-

Anhydrous toluene (B28343) (or other suitable inert solvent)

-

Di-n-butylamine solution in toluene (standardized, e.g., 0.1 M)

-

Standardized hydrochloric acid solution (e.g., 0.1 M)

-

Bromophenol blue indicator

-

Thermostatted reaction vessel

-

Magnetic stirrer

-

Burette, pipettes, and flasks

Procedure:

-

Equilibrate the thermostatted reaction vessel containing the solvent and the nucleophile to the desired reaction temperature.

-

Add a known amount of this compound to initiate the reaction (time zero).

-

At timed intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing a known excess of the standardized di-n-butylamine solution.

-

Allow the quenching reaction to proceed for a few minutes to ensure all unreacted isocyanate has been consumed.

-

Add a few drops of bromophenol blue indicator to the quenched sample.

-

Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution until the endpoint (color change from blue to yellow) is reached.

-

Calculate the concentration of unreacted isocyanate at each time point and determine the reaction rate constant.

Protocol 2: In-situ Monitoring of Isocyanate Reactions by FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions by observing the disappearance of the characteristic N=C=O stretching vibration band around 2275-2250 cm⁻¹.[3][4]

Materials and Equipment:

-

This compound

-

Nucleophile of interest

-

Suitable anhydrous solvent (e.g., THF, acetonitrile)

-

FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe or a flow cell

-

Thermostatted reaction vessel with an appropriate port for the ATR probe

-

Magnetic stirrer

Procedure:

-

Set up the reaction in the thermostatted vessel with the solvent and nucleophile.

-

Insert the ATR probe into the reaction mixture and acquire a background spectrum.

-

Initiate the reaction by adding this compound.

-

Continuously collect FTIR spectra at regular time intervals.

-

Monitor the decrease in the absorbance of the isocyanate peak (around 2275-2250 cm⁻¹) and the appearance of the product peaks (e.g., urethane C=O stretch around 1700 cm⁻¹, urea C=O stretch around 1640 cm⁻¹).

-

Use the Beer-Lambert law to relate the absorbance of the isocyanate peak to its concentration and determine the reaction kinetics.

Conclusion

This compound is a highly reactive chemical intermediate due to the strong electron-withdrawing nature of the two chlorine substituents on the phenyl ring. This enhanced reactivity makes it a valuable building block in organic synthesis, particularly for the formation of ureas and carbamates. While specific, publicly available kinetic data for this compound is scarce, its reactivity can be reliably predicted to be significantly higher than that of unsubstituted phenyl isocyanate based on the principles of the Hammett equation. The detailed experimental protocols provided in this guide offer robust methods for quantitatively determining the reaction kinetics of this compound with various nucleophiles, enabling researchers and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors. Careful handling of this compound is essential due to its reactivity and potential toxicity.

References

An In-Depth Technical Guide to the Synthesis of 3,5-Dichlorophenyl Isocyanate from 3,5-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dichlorophenyl isocyanate from its precursor, 3,5-dichloroaniline (B42879). This document details the chemical properties of the involved compounds, a laboratory-scale experimental protocol, and a visual representation of the experimental workflow. The synthesis of this compound is a critical step in the production of various agrochemicals and pharmaceuticals.

Compound Properties

A thorough understanding of the physical and chemical properties of the reactant and product is essential for a successful and safe synthesis. Key properties are summarized in the tables below.

Table 1: Properties of 3,5-Dichloroaniline

| Property | Value |

| CAS Number | 626-43-7 |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.01 g/mol |

| Appearance | Colorless to light yellow crystalline solid |

| Melting Point | 51-53 °C |

| Boiling Point | 260 °C |

| Solubility | Soluble in ethanol (B145695) and ether; sparingly soluble in water |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 34893-92-0 |

| Molecular Formula | C₇H₃Cl₂NO |

| Molecular Weight | 188.01 g/mol [1] |

| Appearance | White to light brown solid[2] |

| Melting Point | 32-34 °C[1][3] |

| Boiling Point | 243 °C (at 4 kPa)[2] |

| Purity | >97.0% to ≥99.0% (commercial grades)[4] |

| Solubility | Reacts with water; soluble in organic solvents like toluene (B28343) and dichloromethane |

Synthesis of this compound

The most common and industrially significant method for the synthesis of isocyanates from primary amines is through phosgenation. This process involves the reaction of the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). For laboratory-scale synthesis, triphosgene is often preferred due to its solid state, which makes it safer and easier to handle than gaseous phosgene.

The reaction typically proceeds in two stages: an initial "cold phosgenation" to form an intermediate carbamoyl (B1232498) chloride, followed by a "hot phosgenation" to eliminate hydrogen chloride and form the isocyanate.

Experimental Protocol (Laboratory Scale)

This protocol is a composite procedure based on established methods for the phosgenation of aromatic amines using triphosgene.

Materials:

-

3,5-Dichloroaniline

-

Triphosgene

-

Anhydrous Toluene

-

Triethylamine (Et₃N)

-

Anhydrous inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubbing system (to neutralize HCl and any excess phosgene), a dropping funnel, and a thermometer. The entire apparatus should be under a positive pressure of an inert gas (Nitrogen or Argon).

-

Reagent Preparation: In the reaction flask, dissolve 3,5-dichloroaniline (1.0 eq) in anhydrous toluene. In a separate dry flask, prepare a solution of triphosgene (0.4 eq, as 1 mole of triphosgene generates 3 moles of phosgene in situ) in anhydrous toluene.

-

Cold Phosgenation: Cool the solution of 3,5-dichloroaniline to 0-5 °C using an ice bath. Slowly add the triphosgene solution from the dropping funnel to the stirred amine solution over a period of 1-2 hours, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Hot Phosgenation: Gradually heat the reaction mixture to reflux (approximately 110 °C for toluene). During this stage, the intermediate carbamoyl chloride decomposes to the isocyanate and hydrogen chloride gas, which is vented through the scrubber. Reflux the mixture for 2-4 hours, or until the evolution of HCl gas ceases (can be monitored by testing the vented gas with moist pH paper).

-

Reaction Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation. The distillation should be performed under high vacuum to avoid thermal decomposition of the product. Collect the fraction boiling at the appropriate temperature and pressure.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood due to the high toxicity of phosgene, which is generated in situ from triphosgene.

-

All glassware must be thoroughly dried to prevent the reaction of the isocyanate product with water.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Table 3: Typical Reaction Parameters

| Parameter | Value |

| Reactants Ratio | 3,5-Dichloroaniline : Triphosgene (1 : 0.4 molar ratio) |

| Solvent | Anhydrous Toluene |

| Cold Phosgenation Temp. | 0-10 °C |

| Hot Phosgenation Temp. | Reflux (~110 °C) |

| Reaction Time | 4-7 hours (total) |

| Purification Method | Vacuum Distillation |

| Expected Yield | 85-95% (typical for phosgenation reactions)[5] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3,5-dichloroaniline via phosgenation is a well-established and efficient method. The use of triphosgene as a phosgene source in a laboratory setting offers a safer alternative to handling gaseous phosgene. Careful control of reaction parameters, particularly temperature, and adherence to safety protocols are paramount for a successful and safe synthesis. The resulting high-purity isocyanate is a valuable intermediate for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

Commercial Suppliers and Technical Guide for High-Purity 3,5-Dichlorophenyl Isocyanate

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity 3,5-Dichlorophenyl isocyanate (CAS No. 34893-92-0) is critical for reproducible and accurate results. This technical guide provides an in-depth overview of commercial suppliers, their product specifications, and relevant technical information for the application of this versatile chemical intermediate.

Commercial Supplier Specifications

High-purity this compound is available from several reputable chemical suppliers. The quality and purity of the compound can vary between suppliers, making it essential to consider the specific requirements of your research. Below is a summary of offerings from various commercial vendors.

| Supplier | Product Number | Purity Specification | Form | Additional Notes |

| Thermo Scientific Chemicals | A19991.06 | ≥96.0% (GC) | Fused solid or clear liquid as melt | Part of the former Acros Organics portfolio.[1] |

| UpChem (USA) Co., LTD. | N/A | ≥99.0% | White to light brown solid | Experienced specialty isocyanates manufacturer.[2] |

| Tokyo Chemical Industry (TCI) | I0302 | >97.0% (GC) | White to Almost white powder to lump | Also offer purity determination by butylamine (B146782) method.[3] |

| Sigma-Aldrich | 389056 | 96% | Solid | |

| Chemsavers, Inc. | 127915-5G | 97% | Not specified |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₃Cl₂NO[1][4] |

| Molecular Weight | 188.01 g/mol [1][2][4] |

| CAS Number | 34893-92-0[1][2][4] |

| Melting Point | 29-35 °C[2] |

| Boiling Point | 243 °C (at 4 kPa)[2] |

| Density | 1.38 g/mL at 25 °C |

| Appearance | White to pale yellow or light brown solid/fused solid[1][2] |

Experimental Protocols

While this compound is primarily used as a chemical intermediate, a key application in drug discovery research is in the synthesis of urea (B33335) derivatives. One such derivative, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), has shown promise in inhibiting lung cancer progression.[5]

Synthesis of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)

This protocol is adapted from the synthesis described in the study of COH-SR4's effect on lung cancer.[5]

Materials:

-

This compound (high-purity)

-

Dichloromethane (B109758) (anhydrous)

-

Nitrogen gas supply

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1.00 g (6.33 mmol) of 3,5-dichloroaniline in 15 mL of anhydrous dichloromethane with stirring.

-

To this stirring solution, add 1.21 g (6.17 mmol) of this compound portion-wise.

-

Allow the reaction mixture to stir at ambient temperature for 19 hours.

-

After the reaction is complete, filter the entire reaction mixture to collect the precipitate.

-

Wash the filter cake with two portions of 10 mL of dichloromethane.

-

Dry the collected solid product in vacuo to yield 1,3-bis(3,5-dichlorophenyl)urea as a white crystalline solid.

Quality Control and Analytical Methods

Ensuring the purity of this compound is crucial for its use in synthesis. Several analytical techniques can be employed for quality control.

-

Gas Chromatography (GC): As indicated by several suppliers, GC is a primary method for determining the assay purity of the isocyanate.[1] Agilent has developed a pesticide library for GC/MS that includes 3,4-dichlorophenyl isocyanate, a related compound, suggesting that GC-MS is a suitable technique for identification and quantification.[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a valuable tool for confirming the identity of the compound by identifying the characteristic isocyanate (-N=C=O) stretching vibration.[1] In-situ monitoring of reactions involving isocyanates using FTIR can provide real-time data on reaction progression and residual isocyanate levels.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis of isocyanates, often after derivatization.[8]

-

Near-Infrared Spectroscopy (NIRS): NIRS offers a rapid and non-destructive method for determining the isocyanate content and can be implemented for routine quality control.[9][10]

Signaling Pathway and Biological Application

While this compound itself is not directly reported to modulate signaling pathways, its derivatives have shown significant biological activity. The urea derivative, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), has been shown to inhibit the growth of lung cancer cells.[5] Mechanistic studies revealed that COH-SR4 activates the AMP-activated protein kinase (AMPK) pathway.[5] Activation of AMPK is a key event that can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a simplified representation of the synthesis of COH-SR4 and its subsequent effect on the AMPK signaling pathway.

Experimental Workflow: Quality Control and Synthesis

A logical workflow for a researcher using this compound would involve initial quality control of the starting material, followed by the synthesis of the desired derivative, and finally, purification and characterization of the product.

References

- 1. A19991.06 [thermofisher.com]

- 2. upchemusa.com [upchemusa.com]

- 3. This compound | 34893-92-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound [webbook.nist.gov]

- 5. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. mt.com [mt.com]

- 8. cdc.gov [cdc.gov]

- 9. icpms.cz [icpms.cz]

- 10. metrohm.com [metrohm.com]

An In-Depth Technical Guide to 3,5-Dichlorophenyl Isocyanate: Safety, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichlorophenyl isocyanate (CAS No. 34893-92-0), a reactive chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. This document consolidates critical safety data, detailed experimental protocols, and an exploration of its biological relevance, particularly through its role in the formation of the fungicide iprodione. Quantitative data are presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a white to light brown solid with a pungent odor.[1] Its high reactivity, attributed to the isocyanate functional group, makes it a valuable reagent in organic synthesis, particularly for forming urea (B33335) and carbamate (B1207046) linkages.[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃Cl₂NO | [1] |

| Molecular Weight | 188.01 g/mol | [1][3] |

| CAS Number | 34893-92-0 | [1][3] |

| Appearance | White to light brown solid | [1] |

| Melting Point | 29-35 °C | [1][3] |

| Boiling Point | 243 °C (at 1013 hPa) | [4] |

| Density | 1.38 g/mL (at 25 °C) | [3] |

| Flash Point | 110 °C (closed cup) | [1][3] |

| Vapor Pressure | 0.05 hPa (at 25 °C) | [4] |

| log Pow | 3.88 | [4] |

| Water Solubility | Decomposes | [5] |

Safety and Hazard Information

This compound is classified as a hazardous substance, and appropriate safety precautions must be observed during handling and storage.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound indicates significant health and environmental hazards.[3][6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled |

| Skin Sensitization | 1A | H317: May cause an allergic skin reaction |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term | 2 | H411: Toxic to aquatic life with long lasting effects |

Handling and Storage

-

Handling: Use only in a well-ventilated area or outdoors.[4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[4] Contaminated work clothing should not be allowed out of the workplace.[4]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[4] Store locked up.[4] This compound is moisture-sensitive and should be stored under an inert gas.[7]

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[4]

-

Skin Contact: If on skin, wash with plenty of water.[4] If skin irritation or a rash occurs, get medical help.[4] Take off contaminated clothing and wash it before reuse.[4]

-

Eye Contact: In case of contact with eyes, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3,5-dichloroaniline (B42879) with phosgene (B1210022) in a suitable solvent, such as toluene, within a microchannel reactor.[8]

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of this compound via Microchannel Reactor.

Synthesis of Iprodione

This compound is a key intermediate in the synthesis of the fungicide iprodione, chemically known as 3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide.[2][9]

Caption: Proposed Antifungal Mechanism of Iprodione.

Ecotoxicological Profile

This compound is toxic to aquatic life with long-lasting effects. [4] Table 3: Ecotoxicity Data

| Organism | Test | Value | Exposure Time | Reference |

| Danio rerio (Zebra fish) | LC0 | 4.53 mg/L | 96 h | [4] |

| Daphnia magna (Water flea) | LC50 | 1.12 mg/L | 48 h | [4] |

| Scenedesmus pannonicus (Algae) | EC50 | 4.8 mg/L | 96 h | [4] |

| Activated sludge | EC50 | > 10,000 mg/L | 3 h | [4] |

Applications in Research and Development

Beyond its use in agrochemical synthesis, this compound serves as a versatile reagent in various research and development applications.

-

Proteomic Research: Isocyanates are known to react with nucleophilic residues on proteins, making them potentially useful as probes in proteomic studies. [10]* Chiral Chromatography: It is used to synthesize phenylcarbamate derivatives of cellulose (B213188) and amylose, which are employed as chiral stationary phases in high-performance liquid chromatography (HPLC) for the separation of enantiomers. [3]* Pharmaceutical Synthesis: The reactive nature of the isocyanate group makes it a valuable building block for the synthesis of certain drug compounds. [2]

Conclusion

This compound is a chemical intermediate with significant industrial and research applications. Its high reactivity necessitates strict adherence to safety protocols to mitigate the risks associated with its handling. A thorough understanding of its chemical properties, synthetic utility, and the biological activities of its derivatives is crucial for professionals in the fields of chemistry, agriculture, and pharmacology. Further research into the specific cellular targets and signaling pathways affected by this compound and its derivatives could unveil new applications and provide a more comprehensive understanding of its toxicological profile.

References

- 1. fishersci.com [fishersci.com]

- 2. biocompare.com [biocompare.com]

- 3. Measuring reactive oxygen species | Experiment [experiment.com]

- 4. Clinical effects of chemical exposures on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS#:36734-17-5 | 3-(3,5-dichlorophenyl)-N-ethyl-2,4-dioxoimidazolidine-1-carboxamide | Chemsrc [chemsrc.com]

- 7. This compound 96 34893-92-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Safeguarding Research: A Technical Guide to Handling and Storing 3,5-Dichlorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

3,5-Dichlorophenyl isocyanate (DCPI) is a highly reactive chemical intermediate crucial in the synthesis of a variety of compounds, including pesticides and potential pharmaceutical agents. Its utility in research and development is matched by its significant health and safety hazards, necessitating stringent handling and storage protocols. This technical guide provides an in-depth overview of the essential precautions for the safe management of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the foundation of safe handling.

GHS Hazard Classification:

-

Acute Toxicity: Fatal if inhaled (Category 1) and toxic if swallowed or in contact with skin.[1][2][3]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2A).[2][4]

-

Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer, Category 1) and may cause an allergic skin reaction (Skin Sensitizer, Category 1A).[1][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[4]

-

Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Reference |

| CAS Number | 34893-92-0 | [1] |

| Molecular Formula | C₇H₃Cl₂NO | [2] |

| Molecular Weight | 188.01 g/mol | [2] |

| Appearance | White to light brown solid or crystals | [5][6] |

| Melting Point | 32-34 °C (lit.) | [7] |

| Boiling Point | 243 °C (4 kPa) | [6] |

| Density | 1.38 g/mL at 25 °C (lit.) | [7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Solubility | Reacts with water. | [8][9] |

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][10] Local exhaust ventilation should be used to control the release of vapors and dust.[11]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][8] A face shield may also be necessary.[10]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[11] Latex gloves are not recommended.[11] Always inspect gloves for integrity before use.

-

Clothing: Wear impervious, flame-resistant laboratory coats or coveralls.[1] Ensure full body coverage to prevent skin contact.[11]

-

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges (e.g., type P2 or N99) or a supplied-air respirator should be used.[1][10] Respirator use must comply with OSHA 29 CFR 1910.134 or equivalent regulations.[8]

Handling and Storage Precautions

Safe Handling

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]

-

Use only in a chemical fume hood or well-ventilated area.[8]

-

Keep away from heat and sources of ignition.[12]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound is moisture-sensitive.[4]

-

Wash hands thoroughly after handling.[8]

-

Contaminated work clothing should not be allowed out of the workplace.[1]

Storage

-

Keep the container tightly closed.[1][10] The substance is moisture-sensitive.[4][10]

-

Store away from incompatible materials.[1]

Incompatible Materials: this compound is incompatible with a wide range of substances, including:

Reactions with these materials can be exothermic and may release toxic gases.[9][13]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Response Protocol

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[14]

-

Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.[10]

-

Personal Protection: Don the appropriate PPE as described in Section 3.2 before entering the spill area.[14]

-

Containment: For minor spills, absorb with a dry, inert material such as sawdust, vermiculite, or sand.[14] Do not use water.[14] Dike larger spills to prevent spreading.[14]

-

Collection: Carefully sweep or shovel the absorbed material into an open-top, labeled container for disposal.[10][14] Do not seal the container tightly, as the reaction with moisture can generate carbon dioxide gas, leading to pressure buildup.[14]

-

Decontamination: Decontaminate the spill area using a suitable neutralization solution. Allow the solution to stand for at least 10 minutes before wiping.[15]

-

Decontamination Solution 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.[14][15]

-

Decontamination Solution 2: 3-8% concentrated ammonia (B1221849) solution, 0.2-2% liquid detergent, and water to make 100%. Ensure adequate ventilation if using this solution.[14][15]

-

-

Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10][14]

First-Aid Measures

In case of exposure, immediate medical attention is critical.

-

Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation or a rash occurs.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][10] Do not use a direct stream of water as it will react with the isocyanate.[8][9]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][10]

Toxicological and Ecological Information

Toxicological Data

| Route | Species | Value | Reference |

| Oral LD50 | Rat (male/female) | > 7000 mg/kg bw | [1] |

| Inhalation Lt50 | Rat (male/female) | >= 30 min | [1] |

Ecotoxicity Data

| Test | Species | Value | Exposure Time | Reference |

| LC0 | Danio rerio (Zebrafish) | 4.53 mg/L | 96 h | [1] |

| LC50 | Daphnia magna (Water Flea) | 1.12 mg/L | 48 h | [1] |

| EC50 | Scenedesmus pannonicus (Algae) | 4.8 mg/L | 96 h | [1] |

| EC50 | Activated Sludge | > 10,000 mg/L | 3 h | [1] |

This substance is toxic to aquatic life and should be prevented from entering drains and waterways.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Disposal: Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[1] Contact a licensed professional waste disposal service.[10]

-

Procedure: One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10]

This guide is intended to provide comprehensive safety information for trained research personnel. Always consult the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H3Cl2NO | CID 94460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 34893-92-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. upchemusa.com [upchemusa.com]

- 7. 3,5-二氯苯异氰酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound(34893-92-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fsi.co [fsi.co]

- 15. safetyinnumbers.ca [safetyinnumbers.ca]

The Genesis of a Versatile Intermediate: A Technical History of Dichlorophenyl Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Abstract